molecular formula C23H15Br2ClN2 B3058007 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo- CAS No. 871826-75-4

1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-

Cat. No.: B3058007
CAS No.: 871826-75-4
M. Wt: 514.6 g/mol
InChI Key: PNKONBOGWPVFGH-UHFFFAOYSA-N
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Description

The compound 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo- belongs to the bis(indolyl)methane (BIM) family, characterized by two indole moieties bridged via a methylene group at the 3-position. These compounds are typically synthesized via acid-catalyzed Friedel-Crafts alkylation or electrochemical methods.

Properties

IUPAC Name

5-bromo-3-[(5-bromo-1H-indol-3-yl)-(4-chlorophenyl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Br2ClN2/c24-14-3-7-21-17(9-14)19(11-27-21)23(13-1-5-16(26)6-2-13)20-12-28-22-8-4-15(25)10-18(20)22/h1-12,23,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKONBOGWPVFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CNC3=C2C=C(C=C3)Br)C4=CNC5=C4C=C(C=C5)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469205
Record name 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871826-75-4
Record name 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] begins with the preparation of 5-bromoindole , a critical precursor. A widely cited method involves the sulfonation-bromination-elimination sequence.

Sodium Indoline-2-Sulfonate Formation

Indole (50 g) is dissolved in ethanol (100 mL) and treated with an aqueous solution of sodium bisulfite (100 g in 300 mL H₂O). The mixture is stirred overnight, yielding sodium indoline-2-sulfonate as a light tan solid (97% yield).

Bromination and Elimination

The sulfonate intermediate is brominated using bromine in acetic acid, followed by elimination under basic conditions (40% NaOH) to yield 5-bromoindole. This two-step process achieves an overall yield of 61%, with characterization via IR and NMR confirming the product.

Acid-Catalyzed Condensation for Bis(indolyl)methane Formation

The core bis(indolyl)methane structure is synthesized via Friedel-Crafts alkylation , leveraging acid catalysis to couple 5-bromoindole with 4-chlorobenzaldehyde.

Conventional Acidic Conditions

In a typical procedure, 5-bromoindole (2 mmol) and 4-chlorobenzaldehyde (1 mmol) are refluxed in ethanol or dichloromethane with a catalytic amount of hydrochloric acid or p-toluenesulfonic acid (PTSA). The reaction proceeds at 80°C for 6–12 hours, yielding the target compound in 70–85% purity after recrystallization.

Key Parameters:
  • Solvent: Ethanol or dichloromethane.
  • Catalyst: HCl or PTSA (10 mol%).
  • Temperature: 80°C.
  • Yield: 70–85%.

Green Chemistry Approaches Using Nanocatalysts

Recent advances emphasize solvent-free mechanochemical synthesis to enhance sustainability. A Lewis acid–surfactant–SiO₂ combined nanocatalyst (LAS-SiO₂) has been developed for this purpose.

Dry Grinding Protocol

5-Bromoindole (2 mmol) and 4-chlorobenzaldehyde (1 mmol) are mixed with LAS-SiO₂ (20 mg) and ground in a ball mill at 25 Hz for 30 minutes. The catalyst facilitates C–C bond formation via a Friedel-Crafts mechanism, achieving yields exceeding 90%.

Advantages:
  • Reaction Time: 30 minutes (vs. 6–12 hours for conventional methods).
  • Catalyst Reusability: LAS-SiO₂ is recoverable for up to five cycles without significant activity loss.
  • Environmental Impact: Eliminates solvent waste and reduces energy consumption.

Radical-Mediated Coupling Strategies

Alternative methods employ radical initiators to couple indole derivatives. While less common for this specific compound, such approaches are noted for their selectivity in complex systems.

Benzylic Bromination and Coupling

A radical benzylic bromination reaction using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) generates reactive intermediates, which subsequently undergo coupling with 4-chlorobenzaldehyde. This method is less efficient (yields ~60%) but offers pathways for functional group diversification.

Comparative Analysis of Preparation Methods

The table below summarizes key methodologies, highlighting their efficiency and practicality:

Method Catalyst/Solvent Temperature Time Yield Environmental Impact
Acid-Catalyzed Condensation HCl/PTSA in EtOH 80°C 6–12 h 70–85% Moderate (solvent use)
Dry Grinding LAS-SiO₂ (solvent-free) Room temp. 30 min >90% Low (no solvent)
Radical Coupling NBS/AIBN in DCM 60°C 24 h ~60% High (toxic reagents)

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The electron-rich nature of indole rings can lead to over-alkylation or polymerization . Strategies to mitigate this include:

  • Stoichiometric Control: Maintaining a 2:1 ratio of indole to aldehyde.
  • Low-Temperature Phases: Gradual addition of aldehyde at 0–5°C to suppress side reactions.

Purification Difficulties

The hydrophobic nature of bis(indolyl)methanes complicates isolation. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) are standard purification techniques.

Chemical Reactions Analysis

1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[5-bromo-] undergoes various chemical reactions, including:

Major products formed from these reactions include various indole derivatives, which are of significant interest due to their biological activities .

Scientific Research Applications

1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[5-bromo-] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[5-bromo-] involves its interaction with various molecular targets and pathways. It reduces oxidative stress, impedes DNA synthesis, and influences cell activation, proliferation, and apoptosis . These actions make it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) reduce yields compared to electron-neutral/-donating groups (e.g., -Cl, -F).
  • Method Efficiency : Electrochemical synthesis in deep eutectic solvents (DES) offers moderate yields (81%) but requires milder conditions, whereas HCl/silica gel achieves higher yields (94%) for 4-Cl derivatives.

Structural and Spectral Characteristics

Infrared (IR) Spectroscopy
  • N-H Stretching : All BIM derivatives exhibit N-H stretches near 3400–3450 cm⁻¹, confirming the indole NH groups.
  • Methylene Bridge : The C-H bending of the methylene bridge appears at ~1620–1580 cm⁻¹, consistent across analogues.
Nuclear Magnetic Resonance (NMR)
Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Reference
3,3′-((4-Chlorophenyl)methylene)bis(1H-indole) (3m) 5.83 (s, CH), 6.82–7.37 (ArH), 10.81 (NH) 39.3 (CH), 111.9–145.4 (ArC)
3,3’-((4-Bromophenyl)methylene)bis(5-(triphenylvinyl)-1H-indole) (36c) 5.71 (s, CH), 7.0–7.5 (ArH) 128.2–153.2 (ArC), 22.4–55.3 (substituents)
1-Benzyl-5-Bromo-3-(4-Methylbenzylidene)-3H-Indolium (1d) 5.62–7.50 (ArH), 5.71 (s, CH) 115.2–153.2 (ArC), 22.4 (CH₃)

Key Observations :

  • The methylene proton (CH) resonates as a singlet at δ ~5.6–5.8 ppm in all BIM derivatives.
  • Bulky substituents (e.g., triphenylvinyl in 36c ) cause upfield shifts in aromatic protons due to steric hindrance.

Physicochemical Properties

Compound Molecular Weight (Da) LogP (XlogP) Topological Polar Surface Area (Ų) Reference
3,3′-((4-Chlorophenyl)methylene)bis(1H-indole) (3m) 322.40 4.9* 47.5
3-Bromo-6-chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole 382.94 4.9 47.5
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole (9c) 427.08 ~3.5† 85.7

*Estimated from structurally similar compounds.
†Calculated using fragment-based methods.

Key Observations :

  • Bromine substitution increases molecular weight and lipophilicity (LogP).
  • Polar substituents (e.g., triazoles in 9c ) elevate topological polar surface area (TPSA), enhancing solubility.

Biological Activity

1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H15Br2ClN2
  • Molecular Weight : 514.6 g/mol
  • CAS Number : 871826-75-4
  • IUPAC Name : 5-bromo-3-[(5-bromo-1H-indol-3-yl)-(4-chlorophenyl)methyl]-1H-indole

The compound features a complex structure characterized by multiple bromine and chlorine substituents that influence its biological activity.

1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] exhibits its biological effects through several mechanisms:

  • Antioxidant Activity : The compound reduces oxidative stress by scavenging free radicals, which may protect cells from damage.
  • Inhibition of DNA Synthesis : It impedes DNA replication processes, which is crucial in cancer cell proliferation.
  • Modulation of Cell Signaling : The compound influences various signaling pathways related to cell activation, proliferation, and apoptosis.

Anticancer Properties

Research indicates that 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 and HCT116.

Cell Line IC50 (µM) Mechanism
MCF-74.2Apoptosis induction
HCT1167.01Cell cycle arrest

These findings suggest potential therapeutic applications in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus24
Escherichia coli20
Bacillus subtilis22

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Study on Anticancer Activity

A study published in PubMed Central investigated the anticancer effects of various indole derivatives, including 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-]. The results highlighted its ability to inhibit tumor growth in vivo and in vitro models by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of indole derivatives. The research found that compounds with similar structures to 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] exhibited substantial antibacterial effects against Gram-positive and Gram-negative bacteria .

Q & A

What synthetic methodologies are effective for preparing 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-]?

Basic Research Focus
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated approach involves bromination of indole precursors followed by a bis-alkylation step. For example, describes a CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF, yielding 50% product after flash chromatography (70:30 EtOAc/hexane) . Alternative methods include Suzuki-Miyaura coupling () for introducing aryl groups, with optimized conditions requiring Pd catalysts and anhydrous solvents. Purification often employs column chromatography, with TLC (Rf = 0.30 in EtOAc/hexane) and NMR (δ 2.98 ppm for methylene protons) confirming purity .

How are advanced characterization techniques applied to confirm structural integrity?

Basic Research Focus
Key techniques include:

  • ¹H/¹³C NMR : Assignments for methylene bridges (e.g., δ 5.80 ppm in ) and aromatic protons validate connectivity .
  • HRMS : High-resolution mass spectrometry (e.g., m/z 712.82 [M+H]+ in ) confirms molecular formula .
  • X-ray crystallography : Single-crystal studies (e.g., CCDC-2191474 in ) resolve stereochemistry and bond angles .

What reaction mechanisms govern the compound’s participation in cross-coupling reactions?

Advanced Research Focus
The bromine substituent enables Suzuki-Miyaura coupling via oxidative addition of Pd(0) to the C-Br bond. highlights aryl boronic acids as nucleophiles, with base-assisted transmetallation and reductive elimination forming biaryl derivatives. Computational studies (e.g., MOE in ) model transition states, showing steric hindrance from the 4-chlorophenyl group slows reaction kinetics .

How does structural modification impact antibacterial activity?

Advanced Research Focus
reports MIC values against Bacillus subtilis (12.5 µg/mL) for 5-bromo-1-(4-chlorobenzyl) derivatives, correlating bromine’s electron-withdrawing effects with enhanced membrane disruption. However, notes RO5 violations (e.g., molecular weight >500 Da) reduce bioavailability, explaining poor activity in some analogs .

What green chemistry strategies optimize synthesis sustainability?

Advanced Research Focus
Solvent-free mechanochemical synthesis () reduces waste, while PEG-400 () replaces toxic solvents. Catalytic systems using CuI or Pd nanoparticles () achieve >80% atom economy, minimizing heavy metal residues .

How are computational models used to predict biological targets?

Advanced Research Focus
Molecular docking (e.g., AutoDock VIA) in identifies binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol). MD simulations (NAMD) assess stability of indole-enzyme complexes, with RMSD <2.0 Å over 100 ns indicating strong binding .

How should researchers address contradictions in biological activity data?

Advanced Research Focus
Discrepancies in antibacterial results (e.g., vs. 16) require dose-response validation and cytotoxicity assays (e.g., MTT). Lipophilicity (logP >5) may explain false positives in disk diffusion assays due to poor solubility .

What crystallographic insights inform molecular design?

Advanced Research Focus
X-ray structures ( ) reveal planar indole rings with dihedral angles <10°, favoring π-π stacking in protein pockets. Halogen bonds (C-Br···O) stabilize crystal packing, guiding co-crystallization studies .

How is drug-likeness assessed for indole derivatives?

Advanced Research Focus
Lipinski’s Rule of Five (RO5) evaluations () highlight violations (e.g., molecular weight >500 Da). QSAR models (e.g., VolSurf+) prioritize analogs with polar surface area <140 Ų and H-bond acceptors <10 for improved permeability .

How do substituent variations (Br vs. Cl, I) alter reactivity and bioactivity?

Advanced Research Focus
Bromine’s higher electronegativity increases oxidative stability compared to iodine (). In -iodo analogs show 20% higher MIC values than bromo derivatives, attributed to enhanced van der Waals interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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